molecular formula C8H9NO2 B1265473 2'-Amino-3'-hydroxyacetophenone CAS No. 4502-10-7

2'-Amino-3'-hydroxyacetophenone

Cat. No. B1265473
CAS RN: 4502-10-7
M. Wt: 151.16 g/mol
InChI Key: DIIASMSSGMRMQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Amino-3'-hydroxyacetophenone involves several key reactions, including acetylation, methylation, and Fries rearrangement. Teng Da-wei (2011) discussed the synthesis of a related compound, 4-Choloro-2-hydroxyacetophenone, from 3-aminophenol through a series of steps including acetylation and methylation, achieving an overall yield of about 44% (Teng Da-wei, 2011). These methods provide a foundation for understanding the synthetic routes that can be adapted for 2'-Amino-3'-hydroxyacetophenone.

Molecular Structure Analysis

The molecular structure of 2'-Amino-3'-hydroxyacetophenone and its derivatives has been explored through various spectroscopic techniques. A study by Arjunan et al. (2014) on 2-hydroxy-4-methoxyacetophenone, a compound with a structure similar to 2'-Amino-3'-hydroxyacetophenone, utilized DFT/B3LYP method for optimization and provided insights into the effects of substituents on benzene ring vibrational frequencies, offering a comparative basis for analyzing the molecular structure of 2'-Amino-3'-hydroxyacetophenone (Arjunan et al., 2014).

Chemical Reactions and Properties

2'-Amino-3'-hydroxyacetophenone undergoes various chemical reactions, including C-H/N-H coupling, which is a significant process for synthesizing related compounds. Pengcheng Qian et al. (2017) described an electrocatalytic C-H/N-H coupling of 2'-aminoacetophenones for synthesizing isatins, demonstrating a radical-based pathway and providing a glimpse into the reactivity of compounds related to 2'-Amino-3'-hydroxyacetophenone (Pengcheng Qian et al., 2017).

Safety And Hazards

When handling 2’-Amino-3’-hydroxyacetophenone, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. It should not be ingested or inhaled . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

While specific future directions for 2’-Amino-3’-hydroxyacetophenone are not detailed in the retrieved sources, it’s worth noting that natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .

properties

IUPAC Name

1-(2-amino-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIASMSSGMRMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196364
Record name 2'-Amino-3'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-3'-hydroxyacetophenone

CAS RN

4502-10-7
Record name 2′-Amino-3′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4502-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-3'-hydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107
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Record name 2'-Amino-3'-hydroxyacetophenone
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Record name 2'-Amino-3'-hydroxyacetophenone
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Record name 2'-AMINO-3'-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
M Oka, M Takehana, Y Nakazawa… - The Journal of The …, 2019 - jstage.jst.go.jp
… The properties of 2-amino-3-hydroxyacetophenone O-b -D-glucoside(AHAG)and 2-amino-3hydroxyacetophenone(AHA)were investigated using UV-visible absorption spectroscopy(200…
Number of citations: 3 www.jstage.jst.go.jp
H Kaseda, T NOGUCHI, R KIDO - The Journal of Biochemistry, 1973 - academic.oup.com
… It was reported by Dalgliesh ( /) that 2-amino3-hydroxyacetophenone O-sulfate was … Recently, we have isolated and identified 2-amino-3-hydroxyacetophenone, 2-aminoacetophenone, …
Number of citations: 15 academic.oup.com
M WATANABE, Z TAMURA, M OKADA - … and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… A reaction product of 2-amino3-hydroxyacetophenone, which has the same configuration of … 2—amino—3~hydroxyacetophenone was p—toluenesulfonylester of the 3-hydroxyl group. …
Number of citations: 9 www.jstage.jst.go.jp
CE Dalgliesh - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… It therefore seemed very probable that the metabolite was 2-amino-3-hydroxyacetophenone … be 2-amino-3-hydroxyacetophenone 0sulphate, and thiswas confirmed by partial synthesis. …
Number of citations: 33 www.ncbi.nlm.nih.gov
H Kaseda, T Noguchi, N Konishi, R Kido - Experientia, 1971 - Springer
… The in vivo and in vitro Formation of 2-Amino-3-Hydroxyacetophenone from 2-Aminoacetophenone It was reported by DALGLIESH 1 that 2-amino-3hydroxyacetophenone-0-sulfate was …
Number of citations: 8 link.springer.com
M Kluge, D Sicker - Journal of natural products, 1998 - ACS Publications
… from inexpensive 3-hydroxyacetophenone (1) 3-hydroxy-2-nitroacetophenone (2) is prepared by nitration followed by catalytic hydrogenation to yield 2-amino-3-hydroxyacetophenone (…
Number of citations: 14 pubs.acs.org
H Kaseda, T Noguchi, R Kido, Y Matsumura - Experientia, 1970 - cabdirect.org
The isolation and identification of 2-amino-3-hydroxyacetophenone from the urine of rats. … The isolation and identification of 2-amino-3-hydroxyacetophenone from the urine of rats. …
Number of citations: 8 www.cabdirect.org
J Fischer, C Gerlach, L Meier-Dinkel… - Food research …, 2014 - Elsevier
The major objective of the presented study was to evaluate whether the hepatic skatole metabolite 2-aminoacetophenone (2-AAP) is a potential contributor to boar taint, which is an …
Number of citations: 23 www.sciencedirect.com
SK Das, UK Saha - Bioorganic & Medicinal Chemistry Letters, 1994 - Elsevier
SYNTHESIS OF 2-AMINO-3-HYDROXYACETOPHENONE-OBD-GLUCOPYRANOSIDE : A FLUORESCENT COMPOUND FROM INSOLUBLE PROTEIN FRACTION OF AGI … SYNTHESIS …
Number of citations: 8 www.sciencedirect.com
RB Frydman, ML Tomaro, B Frydman - FEBS Lett, 1971 - core.ac.uk
… 2-aminoacetophenone (I) can serve, in viva and in vitro, as a substrate of a hydroxylating system present in liver microsomes which transformed it into 2-amino-3hydroxyacetophenone …
Number of citations: 13 core.ac.uk

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